3-Bromo-2-chloro-6-fluoroaniline is a chemical compound with the molecular formula and a molecular weight of 224.46 g/mol. It features a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 2-position. The compound is characterized by its unique combination of halogen substituents, which influence its chemical reactivity and physical properties. It has a melting point of 61-62°C and a predicted boiling point of approximately 244.3°C.
While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ]. Additionally, searching scientific databases and literature yielded no significant findings related to its research applications.
Due to the presence of reactive functional groups like bromine, chlorine, and fluorine, 3-bromo-2-chloro-6-fluoroaniline could potentially hold promise in various research fields. These functional groups can participate in various chemical reactions, making the molecule a potential candidate for:
The biological activity of 3-Bromo-2-chloro-6-fluoroaniline has been studied in various contexts. It may exhibit antimicrobial properties due to its structural characteristics that resemble known antibacterial agents. Additionally, it has potential applications in drug development, particularly in synthesizing compounds that interact with biological targets.
The synthesis of 3-Bromo-2-chloro-6-fluoroaniline typically involves several steps:
3-Bromo-2-chloro-6-fluoroaniline finds applications in various fields:
Studies have demonstrated that 3-Bromo-2-chloro-6-fluoroaniline can interact with various biological enzymes and receptors, potentially leading to metabolic transformations such as hydroxylation or acetylation. These interactions are crucial for understanding its pharmacokinetics and biological effects.
Several compounds share structural similarities with 3-Bromo-2-chloro-6-fluoroaniline, highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Differences |
---|---|---|---|
2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 | 0.89 | Different halogen positions on the benzene ring |
2-Bromo-6-chloro-4-fluoroaniline | 201849-14-1 | 0.89 | Variation in halogen placement |
3-Bromo-2-chloro-5,6-difluoroaniline | 1616244-35-9 | 0.84 | Additional fluorine substituents |
These compounds illustrate variations in halogen positioning and substitution patterns that affect their chemical behavior and potential applications .
3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is a trihalogenated aromatic amine characterized by its substituents at the 2-, 3-, and 6-positions of a benzene ring. Its systematic IUPAC name reflects the positions of bromine (3), chlorine (2), and fluorine (6) relative to the amine group. The molecular formula C₆H₄BrClFN and molecular weight of 224.46 g/mol define its structural and molar properties.
The compound’s chemical structure features a planar aromatic ring with three electron-withdrawing halogen substituents. Bromine occupies the meta-position relative to chlorine, while fluorine is positioned ortho to the amine group. This regioselective substitution pattern influences its electronic properties and reactivity in synthetic transformations.
Property | Value |
---|---|
CAS Number | 1702023-23-1 |
Molecular Formula | C₆H₄BrClFN |
Molecular Weight | 224.46 g/mol |
InChI Key | ASLOEQLGHNXAHJ-UHFFFAOYSA-N |
SMILES | NC1=C(F)C=CC(Br)=C1Cl |
Physical State | Solid (ambient temperature) |
A notable derivative, N-BOC-protected 3-bromo-2-chloro-6-fluoroaniline (CAS 1820673-55-9), is synthesized by introducing a tert-butoxycarbonyl (BOC) group to the amine, enhancing stability for subsequent reactions. This modification exemplifies strategies to modulate reactivity in complex syntheses.
While direct historical records for 3-bromo-2-chloro-6-fluoroaniline are limited, its emergence aligns with advancements in organohalogen chemistry. The synthesis of halogenated anilines gained prominence in the mid-19th century following William Perkin’s discovery of aniline dyes, which spurred industrial interest in coal-tar derivatives.
Modern methods for preparing such compounds often involve:
For example, a patent describes the synthesis of 2-bromo-6-fluoroaniline intermediates through sulfonylation and bromination steps, highlighting the generality of such approaches.
3-Bromo-2-chloro-6-fluoroaniline exemplifies the versatility of organohalogen compounds in synthetic and applied chemistry. Its trihalogenated structure enables diverse reactivity, including:
The compound’s structural complexity positions it as a precursor for:
These analogues highlight the impact of positional isomerism on reactivity and applications.